



## **Application Notes and Protocols for CBP Inhibitor Treatment in Mouse Models**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

CREB-binding protein (CBP) and its paralog p300 are histone acetyltransferases that function as transcriptional co-activators, playing a crucial role in regulating gene expression. Dysregulation of CBP/p300 activity is implicated in various cancers, making them attractive therapeutic targets. This document provides detailed experimental protocols for the in vivo evaluation of CBP inhibitors in mouse models of cancer, focusing on prostate cancer and acute myeloid leukemia (AML).

### **Featured CBP Inhibitors**

This document outlines protocols for two exemplary CBP inhibitors:

- CCS1477: A potent and selective orally active small molecule inhibitor of the bromodomain of p300/CBP. It has shown significant anti-tumor activity in preclinical models of castrationresistant prostate cancer (CRPC)[1][2].
- I-CBP112: A specific and potent acetyl-lysine competitive inhibitor targeting the CBP/p300 bromodomains. It has demonstrated efficacy in impairing aberrant self-renewal of leukemic cells in preclinical AML models[3][4][5].

## **Quantitative Data Summary**



The following tables summarize key quantitative data from preclinical studies of CCS1477 and I-CBP112.

Table 1: In Vivo Efficacy of CCS1477 in 22Rv1 Prostate Cancer Xenograft Model[1][2]

| Parameter               | Vehicle<br>Control                           | CCS1477 (10<br>mg/kg, qd)                    | CCS1477 (20<br>mg/kg, qd)                    | CCS1477 (30<br>mg/kg, qod)                   |
|-------------------------|----------------------------------------------|----------------------------------------------|----------------------------------------------|----------------------------------------------|
| Tumor Growth            | Uninhibited                                  | Significantly<br>Inhibited                   | Significantly<br>Inhibited                   | Significantly<br>Inhibited                   |
| Dosing Schedule         | Once daily (qd)                              | Once daily (qd)                              | Once daily (qd)                              | Every other day (qod)                        |
| Administration          | Oral Gavage                                  | Oral Gavage                                  | Oral Gavage                                  | Oral Gavage                                  |
| Vehicle                 | 5% DMSO:95%<br>methylcellulose<br>(0.5% w/v) | 5% DMSO:95%<br>methylcellulose<br>(0.5% w/v) | 5% DMSO:95%<br>methylcellulose<br>(0.5% w/v) | 5% DMSO:95%<br>methylcellulose<br>(0.5% w/v) |
| Treatment<br>Duration   | 26 days                                      | 28 days                                      | 28 days                                      | 28 days                                      |
| Sustained<br>Inhibition | N/A                                          | Yes (up to 52<br>days)                       | Yes (up to 52 days)                          | Yes (up to 52<br>days)                       |

Table 2: In Vitro and Ex Vivo Efficacy of I-CBP112 in AML Models[4][5]



| Parameter                                                      | Assay                                                        | Concentration                                               | Effect                                  |
|----------------------------------------------------------------|--------------------------------------------------------------|-------------------------------------------------------------|-----------------------------------------|
| I-CBP112                                                       | Colony Formation Assay (Human and mouse leukemic cell lines) | Not specified                                               | Substantially impaired colony formation |
| Cellular Differentiation (Human and mouse leukemic cell lines) | Not specified                                                | Induced cellular differentiation                            |                                         |
| Ex vivo treatment of MLL-AF9+ leukemic blasts                  | 5 μmol/L                                                     | Significant decrease<br>in estimated stem cell<br>frequency | -                                       |

## **Experimental Protocols**

## Castration-Resistant Prostate Cancer (CRPC) Xenograft Model: CCS1477 Treatment

This protocol is adapted from studies using the 22Rv1 human CRPC cell line in athymic nude mice[1][2].

#### Materials:

- 22Rv1 human prostate cancer cells
- Athymic nude mice (4-6 weeks old)
- Matrigel
- CCS1477
- Vehicle: 5% DMSO in 0.5% (w/v) methylcellulose in water
- Calipers
- Standard animal housing and handling equipment



#### Procedure:

- Cell Culture and Preparation:
  - Culture 22Rv1 cells in appropriate media until they reach 70-80% confluency.
  - Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
  - $\circ$  The final cell concentration should be adjusted to allow for injection of 1 x 10<sup>6</sup> to 5 x 10<sup>6</sup> cells in a volume of 100-200  $\mu$ L.
- Tumor Implantation:
  - Anesthetize the mice.
  - Inject the cell suspension subcutaneously into the flank of each mouse.
  - Monitor the mice for tumor growth.
- Treatment Protocol:
  - When tumors reach a palpable size (e.g., 150 mm³), randomize mice into treatment and control groups.
  - Prepare CCS1477 in the vehicle at the desired concentrations (e.g., 10 mg/kg, 20 mg/kg).
  - Administer CCS1477 or vehicle via oral gavage according to the dosing schedule (e.g., daily or every other day)[1][2].
  - Monitor animal weight and general health throughout the study.
- Tumor Measurement and Analysis:
  - Measure tumor dimensions with calipers every 2-3 days.
  - Calculate tumor volume using the formula: (Width<sup>2</sup> x Length) / 2.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, qPCR).



## Acute Myeloid Leukemia (AML) Mouse Model: I-CBP112 Treatment

This protocol is based on an ex vivo treatment approach with subsequent transplantation into recipient mice[4][5].

#### Materials:

- MLL-AF9+ murine AML blasts
- I-CBP112
- DMSO (vehicle)
- Syngeneic recipient mice
- Standard cell culture and transplantation equipment

#### Procedure:

- Ex Vivo Treatment of AML Blasts:
  - Isolate MLL-AF9+ leukemic blasts from diseased mice.
  - Treat the cells ex vivo with 5  $\mu$ mol/L I-CBP112 or DMSO (vehicle) for 3 days in appropriate culture conditions[4][5].
- · Transplantation:
  - Following treatment, harvest the AML blasts and resuspend in a suitable medium for injection.
  - Transplant the treated or control cells into irradiated syngeneic recipient mice via tail vein injection.
- Monitoring and Endpoint:
  - Monitor the mice for signs of leukemia development (e.g., weight loss, lethargy).



• The primary endpoint is typically survival.

# Pharmacodynamic Analysis: Western Blot for Protein Expression in Tumor Tissue

This protocol provides a general procedure for analyzing protein expression in tumor lysates.

#### Materials:

- Excised tumor tissue
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- · Primary and secondary antibodies
- Chemiluminescent substrate and imaging system

#### Procedure:

- Lysate Preparation:
  - Homogenize the tumor tissue in ice-cold RIPA buffer.
  - Centrifuge the lysate to pellet cellular debris and collect the supernatant.
  - Determine the protein concentration of the lysate using a BCA assay.
- Western Blotting:
  - Denature protein samples by boiling in Laemmli buffer.



- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., against AR, c-Myc, or histone marks) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.

# Visualizations Signaling Pathway Diagram





Click to download full resolution via product page

Caption: CBP/p300 in Androgen Receptor Signaling.



### **Experimental Workflow Diagram**



Click to download full resolution via product page



Caption: In Vivo CBP Inhibitor Efficacy Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Targeting p300/CBP in lethal prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellcentric.com [cellcentric.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- To cite this document: BenchChem. [Application Notes and Protocols for CBP Inhibitor Treatment in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192451#experimental-protocol-for-cbp-inhibitor-treatment-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com